

Spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbonitrile

Cat. No.: B089439

[Get Quote](#)

Technical Guide: 4-Methyl-1,3-oxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for **4-Methyl-1,3-oxazole-5-carbonitrile** (CAS No. 1003-52-7). Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document outlines a plausible synthetic route and general methodologies for spectroscopic analysis based on established chemical principles for similar oxazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Compound Identification and Physicochemical Properties

4-Methyl-1,3-oxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula $C_5H_4N_2O$.^{[1][2]} Its structure consists of a five-membered oxazole ring substituted with a methyl group at the 4-position and a nitrile group at the 5-position.

Table 1: Physicochemical Properties of **4-Methyl-1,3-oxazole-5-carbonitrile**

Property	Value	Reference
CAS Number	1003-52-7	[1] [2]
Molecular Formula	C ₅ H ₄ N ₂ O	[1] [2]
Molecular Weight	108.10 g/mol	[2]
Canonical SMILES	CC1=C(C=N-O-1)C#N	N/A
InChI Key	JZSLPQXOLZCAME-UHFFFAOYSA-N	N/A
Predicted LogP	0.53	N/A
Hydrogen Bond Acceptor Count	3	[1]
Topological Polar Surface Area	49.8 Å ²	[1]

Predicted Spectroscopic Data

While experimental spectra for **4-Methyl-1,3-oxazole-5-carbonitrile** are not readily available in the public domain, predicted Nuclear Magnetic Resonance (NMR) data can provide valuable insights for structural confirmation.[\[1\]](#)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (ppm)
¹ H NMR	
-CH ₃	~2.4
-H (oxazole ring)	~8.1
¹³ C NMR	
-CH ₃	~11
-C (nitrile)	~114
C4 (oxazole ring)	~130
C5 (oxazole ring)	~110
C2 (oxazole ring)	~151

Note: These are predicted values and should be confirmed with experimental data.

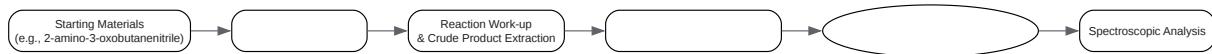
Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Methyl-1,3-oxazole-5-carbonitrile** is not widely published. However, a plausible synthetic route can be devised based on established methods for oxazole synthesis. One common approach is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of α -acylamino ketones. A potential starting material for **4-Methyl-1,3-oxazole-5-carbonitrile** could be 2-amino-3-oxobutanenitrile.

General Synthesis Protocol Outline

- Acylation of Amine: The starting amino ketone is acylated to form an α -acylamino ketone.
- Cyclization/Dehydration: The α -acylamino ketone is then subjected to cyclization using a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid, or polyphosphoric acid) to form the oxazole ring.
- Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent. The product is then purified using techniques such

as column chromatography or recrystallization.

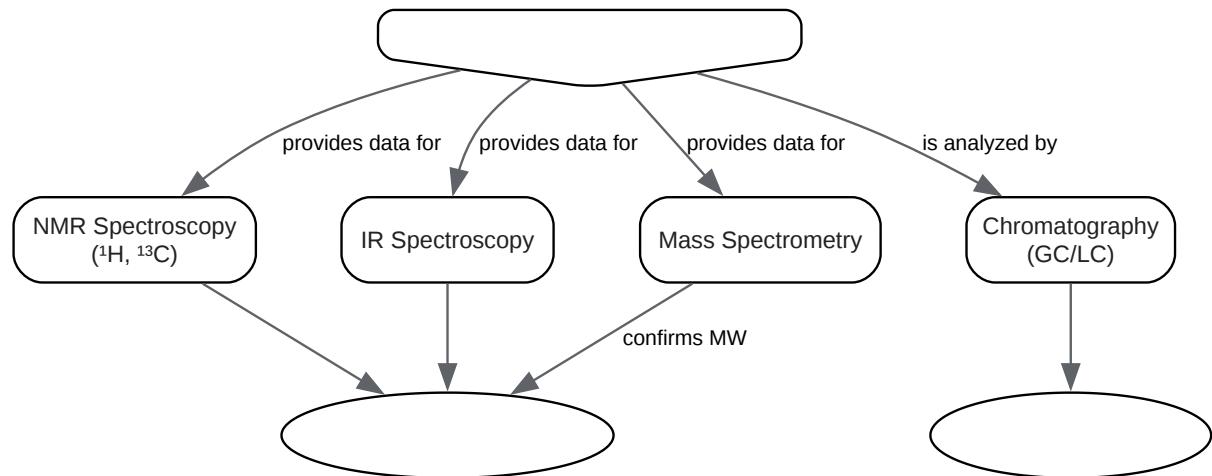

General Protocols for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
 - Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
 - Data Analysis: The presence of characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) and the $\text{C}=\text{N}$ and $\text{C}-\text{O}$ bonds of the oxazole ring are identified.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
 - Ionization: An appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI) is used.
 - Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **4-Methyl-1,3-oxazole-5-carbonitrile**.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and analysis.

Logical Relationships in Characterization

This diagram shows the logical connection between the synthesized compound and the analytical techniques used for its characterization.

[Click to download full resolution via product page](#)

Caption: Logical flow of compound characterization.

Conclusion

4-Methyl-1,3-oxazole-5-carbonitrile is a compound of interest with potential applications in various fields of chemical research. This guide provides a compilation of its known properties

and predicted spectroscopic data. While detailed experimental procedures are not readily available, the outlined general methodologies for synthesis and analysis can serve as a starting point for researchers. Further experimental work is necessary to fully characterize this compound and explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089439#spectroscopic-data-for-4-methyl-1-3-oxazole-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com